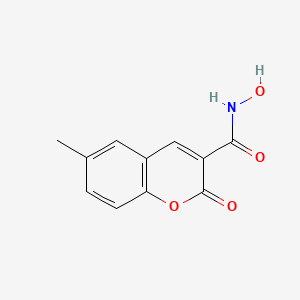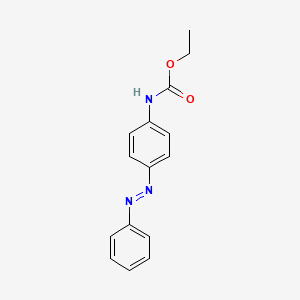
P-phenylazo carbanilic acid, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-phenylazo carbanilic acid, ethyl ester is an organic compound with the molecular formula C₁₅H₁₅N₃O₂ and a molecular weight of 269.2985 g/mol . This compound is characterized by the presence of an azo group (-N=N-) linked to a phenyl ring and an ester functional group. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
P-phenylazo carbanilic acid, ethyl ester can be synthesized through a series of chemical reactions involving the coupling of diazonium salts with carbanilic acid derivatives. One common method involves the reaction of p-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then coupled with ethyl carbanilate under basic conditions to yield the desired ester .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated control systems to ensure consistent product quality .
化学反应分析
Types of Reactions
P-phenylazo carbanilic acid, ethyl ester undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form the corresponding amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Common reducing agents include sodium dithionite and hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and bromine for halogenation.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
科学研究应用
P-phenylazo carbanilic acid, ethyl ester has a wide range of applications in scientific research:
作用机制
The mechanism of action of P-phenylazo carbanilic acid, ethyl ester involves its interaction with various molecular targets and pathways:
Azo Group Reduction: The azo group can be reduced by enzymes such as azoreductases, leading to the formation of amine derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed by esterases, resulting in the release of carboxylic acid and ethanol.
Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, which can alter its chemical properties and reactivity.
相似化合物的比较
P-phenylazo carbanilic acid, ethyl ester can be compared with other similar compounds, such as:
P-phenylazo carbanilic acid, phenethyl ester: This compound has a similar structure but with a phenethyl group instead of an ethyl group, leading to differences in solubility and reactivity.
Ethyl benzoate: While both compounds contain an ester group, ethyl benzoate lacks the azo group, resulting in different chemical properties and applications.
Methyl butyrate: Another ester compound, but with a different alkyl group, leading to variations in boiling points and solubility.
This compound stands out due to its unique combination of an azo group and an ester functional group, making it a versatile compound in various chemical and industrial applications.
属性
CAS 编号 |
321951-65-9 |
|---|---|
分子式 |
C15H15N3O2 |
分子量 |
269.30 g/mol |
IUPAC 名称 |
ethyl N-(4-phenyldiazenylphenyl)carbamate |
InChI |
InChI=1S/C15H15N3O2/c1-2-20-15(19)16-12-8-10-14(11-9-12)18-17-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,16,19) |
InChI 键 |
MEKVKTVRSAZYFR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


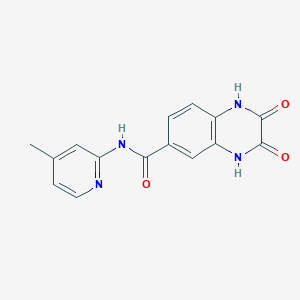
![2-(2-Benzylsulfanyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-propan-1-ol](/img/structure/B14146798.png)
![3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14146806.png)
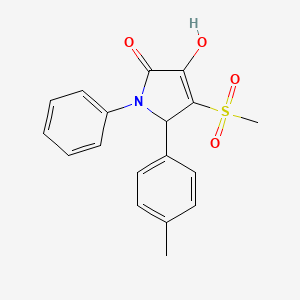
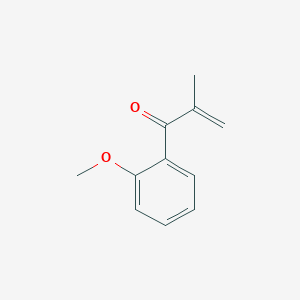
![4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine](/img/structure/B14146818.png)
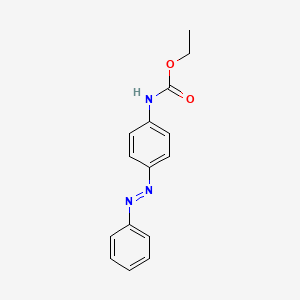
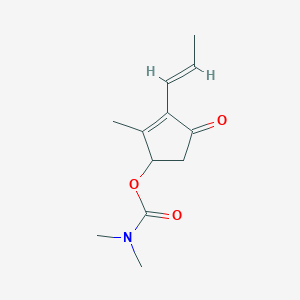
![Ethyl 2-{[(methylthio)carbothioyl]amino}acetate](/img/structure/B14146826.png)
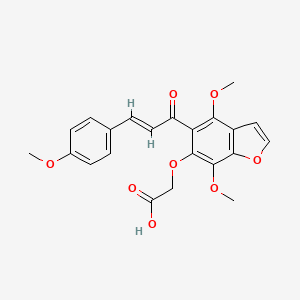
![2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B14146839.png)
![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14146854.png)
![4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol](/img/structure/B14146856.png)
